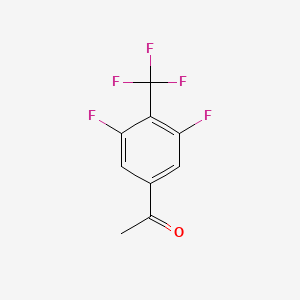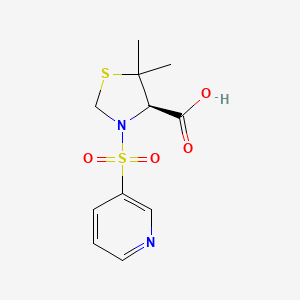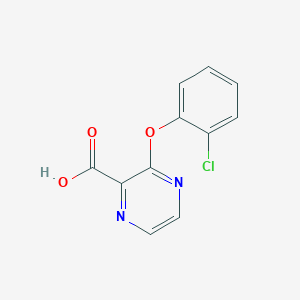![molecular formula C9H11Cl2N3S B1391750 [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1240528-34-0](/img/structure/B1391750.png)
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Overview
Description
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (PTMD) is a small molecule that has been studied for its potential applications in scientific research. PTMD is a synthetic compound that is composed of a pyridyl ring, a thiazol ring, and a methylamine group. It has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists working in a range of fields.
Scientific Research Applications
Potential Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which are structurally similar to the queried compound, have been synthesized and shown to exhibit significant anticonvulsant activity. These compounds, including variations like N-(2-chlorobenzylidene)(pyridin-3-yl) methanamine and N-(3phenylallylidene)(pyridin-3-yl) methanamine, demonstrated seizures protection in various models, making them promising candidates for further development as anticonvulsant agents (Pandey & Srivastava, 2011).
Crystal Structures and Hydrogen Bonding : The study of compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide has provided insight into different protonation sites and hydrogen bonding patterns. These insights are critical for understanding the intermolecular interactions and crystal structures of such compounds, which can have implications in various fields including material science and pharmaceutical development (Böck et al., 2021).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving pyridin-2-yl)methanamine derivatives have shown significant photocytotoxic properties in red light and are capable of inducing apoptosis to generate reactive oxygen species. This suggests their potential application in targeted cancer therapy and cellular imaging (Basu et al., 2014).
Ligand Synthesis and Metal Complexes : The synthesis of novel ligands connecting azaheterocycles with a thiazole subunit, and their use in creating metal complexes, is an area of active research. Such ligands and complexes have implications in catalysis and material science. For instance, heteroleptic cationic complexes of Ruthenium have been successfully synthesized using similar compounds (Menzel et al., 2010).
Antimicrobial and Antitumor Studies : Zinc(II) complexes with pyridine thiazole derivatives have shown promising antimicrobial and antitumor activities. The metal complexes were more active than the free ligands, indicating their potential in developing new bioactive materials (Xun-Zhong et al., 2020).
Mechanism of Action
Target of Action
The primary target of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride, also known as PTA, is mild steel . It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Mode of Action
PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . This means that PTA molecules physically adhere to the steel surface and also form chemical bonds with it, providing a robust protective layer.
Biochemical Pathways
The formation of the protective layer by PTA molecules can be considered a surface reaction, which is a key process in the field of corrosion science .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIn the context of its application as a corrosion inhibitor, one could consider the “absorption” of pta onto the steel surface and the “distribution” of pta molecules across this surface to form the protective layer .
Result of Action
The result of PTA’s action is the significant reduction of corrosion in mild steel. Experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . This protective action of PTA helps to prevent economic losses and potential safety problems associated with corrosion .
Action Environment
The efficacy and stability of PTA as a corrosion inhibitor are influenced by the environment in which it is applied. Specifically, PTA has been shown to be effective in a 1 M hydrochloric acid solution . The acidity of the solution, the concentration of PTA, and the temperature can all impact the effectiveness of PTA as a corrosion inhibitor .
Properties
IUPAC Name |
(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCYDWRFJBIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)

![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
